molecular formula C29H24N2O4S B2996080 N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-60-0

N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2996080
CAS No.: 476633-60-0
M. Wt: 496.58
InChI Key: DZCIOVBOJBGOJS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a complex substitution pattern. The N-aryl group is substituted with a benzoyl moiety at the 2-position and a methyl group at the 4-position, while the para position of the benzamide core bears an indolin-1-ylsulfonyl group. The indoline sulfonyl group introduces a heterocyclic amine system, which may enhance hydrogen-bonding or π-stacking interactions in biological targets.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4S/c1-20-11-16-26(25(19-20)28(32)22-8-3-2-4-9-22)30-29(33)23-12-14-24(15-13-23)36(34,35)31-18-17-21-7-5-6-10-27(21)31/h2-16,19H,17-18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCIOVBOJBGOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research and anti-inflammatory studies. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3S. The compound features a benzamide core with various functional groups, including a benzoyl group and an indolin-1-ylsulfonyl moiety. This unique structure suggests diverse chemical reactivity and potential interactions within biological systems.

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the following areas:

  • Anticancer Activity : Similar compounds have demonstrated effectiveness against various cancer cell lines. The presence of the indole moiety is often associated with anticancer properties.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory activities, making this compound a candidate for further exploration in inflammatory disease models.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and binding affinity assays can elucidate how this compound interacts with specific biological targets.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-N'-(indolin-1-yl)sulfonamideSimilar sulfonamide structureAnti-inflammatory
5-Methylindole derivativesIndole core with varied substitutionsAnticancer, antimicrobial
Benzamides with indole substitutionsBenzamide coreAnticancer, analgesic

This compound's unique combination of an indole moiety and a sulfonamide group may enhance its specificity and biological activity compared to these related compounds.

Comparison with Similar Compounds

Methodological Considerations

Crystallographic tools like SHELX and ORTEP-3 were critical in determining the structural parameters of compounds like I and 4MNB . These programs enable precise measurement of bond lengths and angles, essential for SAR studies. However, the absence of crystallographic data for the target compound limits direct structural comparisons.

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